molecular formula C10H18O B3048564 2-Cyclopenten-1-ol, 2-pentyl- CAS No. 174618-07-6

2-Cyclopenten-1-ol, 2-pentyl-

Cat. No. B3048564
M. Wt: 154.25 g/mol
InChI Key: WSTAVRJAAUOVKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure consists of a cyclopentenone ring with a pentyl substituent. The IUPAC Standard InChI representation is: InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3 .

Scientific Research Applications

Photochromic Compounds

The compound 2-Cyclopenten-1-ol, 2-pentyl- has been studied in the context of photochromic materials. For instance, a derivative, 1,2-Bis[5-(2,2′-dicyanovinyl)-2-n-pentyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene, demonstrates photochromic properties with potential applications in optical data storage and photo-switching devices. This material adopts a photoactive antiparallel conformation, enabling its reversible color change upon exposure to light, a characteristic valuable in photochromism (Li et al., 2006).

Catalytic Electronic Activation

Another application involves the catalytic electronic activation of similar compounds for chemical synthesis. Research demonstrates that derivatives of 2-Cyclopenten-1-ol, 2-pentyl-, such as 2-cyclohexen-1-ol and 2-cyclopenten-1-ol, can be electronically activated using aluminium-catalysed transfer hydrogenation. This process facilitates conjugate additions to allylic alcohols, a method termed catalytic electronic activation, which is pivotal in the synthesis of various organic compounds (Black, Edwards, & Williams, 2005).

Fragrance Industry Applications

Additionally, compounds related to 2-Cyclopenten-1-ol, 2-pentyl- are utilized in the fragrance industry. For example, 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one, a fragrance material, has been reviewed for its toxicological and dermatological safety. These compounds, belonging to the ketones, cyclopentanones, and cyclopentenones fragrance structural group, are used for their distinct scent profiles in various fragrance formulations (Scognamiglio, Jones, Letizia, & Api, 2012).

Decomposition and Radical Reactions

The decomposition and radical reaction behavior of similar structures have been explored to understand their chemical reactivity and potential applications in synthetic chemistry. Studies on the decomposition of 1-pentyl radicals, which are structurally related, offer insights into the behavior of pentyl-substituted cyclopentene derivatives under various conditions, contributing to the knowledge in fields such as combustion chemistry and radical polymerization (Awan, Burgess, & Manion, 2012).

properties

IUPAC Name

2-pentylcyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h7,10-11H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTAVRJAAUOVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454931
Record name 2-Cyclopenten-1-ol, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopenten-1-ol, 2-pentyl-

CAS RN

174618-07-6
Record name 2-Cyclopenten-1-ol, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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